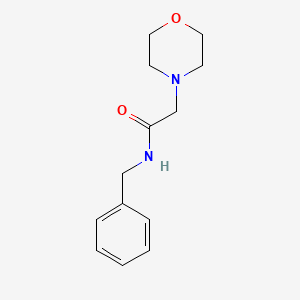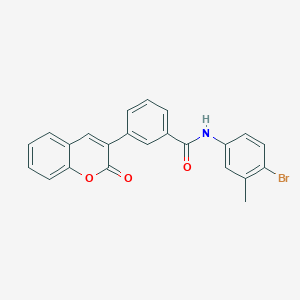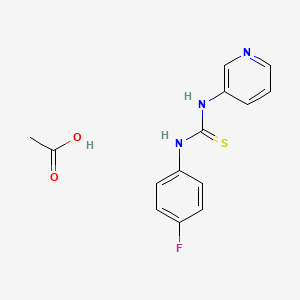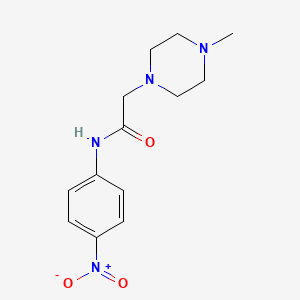![molecular formula C22H22N2O3S B4135391 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-phenylpropanamide](/img/structure/B4135391.png)
3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-phenylpropanamide
Vue d'ensemble
Description
3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-phenylpropanamide, also known as MPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. MPSP belongs to the class of sulfonamide compounds and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
Target of Action
The primary target of 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-phenylpropanamide is β-catenin . β-catenin is a key component of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
This compound interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region . This interaction induces β-catenin ubiquitination and proteasomal degradation . The degradation of β-catenin disrupts the Wnt signaling pathway, leading to changes in cell proliferation and differentiation .
Biochemical Pathways
The affected pathway is the Wnt signaling pathway. The degradation of β-catenin disrupts the Wnt signaling pathway, which can lead to downstream effects such as changes in cell proliferation and differentiation . This disruption can have significant effects on various biological processes, including embryonic development, tissue homeostasis, and cell proliferation .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The result of the compound’s action is the suppression of Wnt signaling-dependent proliferation of cancer cells . This is achieved through the degradation of β-catenin, which disrupts the Wnt signaling pathway and leads to changes in cell proliferation and differentiation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . Additionally, the compound’s stability may be affected by factors such as temperature and pH.
Propriétés
IUPAC Name |
3-[4-[(4-methylphenyl)sulfamoyl]phenyl]-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-17-7-12-20(13-8-17)24-28(26,27)21-14-9-18(10-15-21)11-16-22(25)23-19-5-3-2-4-6-19/h2-10,12-15,24H,11,16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACVOZHPAXTIPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-iodo-2,6-dimethylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4135318.png)
![3-{5-[(3-bromo-4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}pyridine](/img/structure/B4135323.png)

![N'-[2-(2-bromo-4-ethylphenoxy)acetyl]-2-pyrazinecarbohydrazide](/img/structure/B4135337.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B4135344.png)
![4-[4-(allyloxy)-3-methoxyphenyl]-5-benzoyl-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4135352.png)

![N'-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)urea](/img/structure/B4135363.png)
![2-{1-allyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-chlorophenyl)acetamide](/img/structure/B4135368.png)
![N-{4-[({[2-(2,4-dichlorophenoxy)propanoyl]amino}carbonothioyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B4135379.png)
![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4135398.png)
![2-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-piperazinyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4135405.png)
